4-(4-Hydroxypiperidin-1-yl)pyridine-2-carboxylic acid
Description
Properties
Molecular Formula |
C11H14N2O3 |
|---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
4-(4-hydroxypiperidin-1-yl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C11H14N2O3/c14-9-2-5-13(6-3-9)8-1-4-12-10(7-8)11(15)16/h1,4,7,9,14H,2-3,5-6H2,(H,15,16) |
InChI Key |
ZNFBNZVGCCQFLT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1O)C2=CC(=NC=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Key Steps:
Generation of Lithiated Alkoxyallenes:
Alkoxyallenes are deprotonated using n-butyllithium in an ether solvent (e.g., tetrahydrofuran or 1-butanol), producing a nucleophilic intermediate capable of reacting with electrophiles (Reference).Reaction with Nitriles and Carboxylic Acids:
The lithiated alkoxyallene reacts with nitriles (e.g., pivalonitrile) and carboxylic acids (e.g., acetic acid or derivatives) at ambient or reflux temperatures. The process involves nucleophilic addition to electrophilic centers, leading to pyridin-4-ol derivatives (Reference).Cyclization and Aromatization:
Post-reaction, the intermediates undergo intramolecular cyclization and oxidative aromatization to form the pyridine core, which can be oxidized further to the pyridine-2-carboxylic acid if necessary.
Reaction Conditions & Solvents:
- Solvents such as 1-butanol, ethanol, or aromatic hydrocarbons (benzene, toluene) are preferred.
- Reaction temperatures range from ambient to reflux.
- The molar ratio of hydroxylamine or its salts (used in subsequent steps) is typically 1-1.5 mol per mol of carboxylic acid derivative.
Advantages:
- High regioselectivity for the pyridine ring.
- Compatibility with various substituents, allowing for functional diversity.
- Suitable for scale-up and industrial applications.
Another prominent method involves the synthesis of pyridine derivatives through the reaction of N-hydroxyamino derivatives with α,β-unsaturated aldehydes or ketones, as described in patent literature (Reference). This approach is particularly effective for introducing hydroxyl groups at specific positions on the pyridine ring, including the 4-position, which is essential for the hydroxypiperidinyl substitution.
Key Steps:
Preparation of N-Hydroxyamino Derivatives:
These are synthesized from appropriate pyridine precursors or via oxidation of corresponding amino derivatives, often using hydroxylamine hydrochloride or salts in the presence of bases (Reference).Reaction with Unsaturated Aldehydes/Ketones:
The N-hydroxyamino derivatives are reacted with α,β-unsaturated aldehydes or ketones (e.g., acrolein, crotonaldehyde) in the presence of acids or bases, typically in lower alkyl alcohols such as ethanol or methanol (Reference).Cyclization to Pyridine-2-Carboxylic Acid:
The intermediates undergo cyclization, followed by oxidation and tautomerization, to form the pyridine-2-carboxylic acid core bearing hydroxyl groups.Functionalization to Piperidinyl Substituents:
The hydroxyl groups on the pyridine ring can be further reacted with piperidine derivatives under reductive or nucleophilic substitution conditions to install the 4-(4-hydroxypiperidin-1-yl) substituent.
Reaction Conditions & Solvents:
- Preferred solvents include lower alcohols (methanol, ethanol) and aromatic hydrocarbons.
- Reactions are conducted at reflux or ambient temperatures, with reaction times ranging from 1 to 48 hours.
- Use of acids (e.g., trifluoroacetic acid) facilitates cyclization and tautomerization steps.
Lechel and Reissig (Reference) describe a subsequent step involving palladium-catalyzed cross-coupling reactions of pyridin-4-yl nonaflates, which are prepared from pyridin-4-ol derivatives. This method allows for the installation of piperidinyl groups via nucleophilic substitution with piperidine or its derivatives.
Key Steps:
Formation of Pyridin-4-yl Nonaflates:
Pyridin-4-ol derivatives are reacted with nonafluorobutanesulfonyl fluoride (nonafluorobutane sulfonyl fluoride) in the presence of a base (e.g., potassium carbonate) to generate pyridin-4-yl nonaflates.Palladium-Catalyzed Coupling:
The pyridin-4-yl nonaflates undergo Suzuki or Buchwald-Hartwig coupling with piperidine derivatives in the presence of palladium catalysts, phosphine ligands, and bases, leading to the targeted 4-(4-hydroxypiperidin-1-yl)pyridine-2-carboxylic acid.
Reaction Conditions & Catalysts:
- Catalysts such as Pd(PPh₃)₄ or Pd₂(dba)₃.
- Solvents like dimethylformamide or toluene.
- Elevated temperatures (80-120°C) under inert atmosphere.
Notes on Functional Group Compatibility and Purification
- The synthesis requires careful control of pH and temperature to prevent degradation of sensitive intermediates.
- Purification techniques include column chromatography, recrystallization, and distillation.
- Final products are characterized by NMR, IR, and mass spectrometry to confirm structure and purity.
Summary Table of Key Preparation Methods
| Method | Key Reagents | Main Steps | Solvents | Notable Features |
|---|---|---|---|---|
| Multi-component alkoxyallene route | Alkoxyallenes, nitriles, carboxylic acids | Nucleophilic addition, cyclization, oxidation | 1-butanol, ethanol, benzene | Versatile, regioselective, scalable |
| N-Hydroxyamino derivatives with unsaturated aldehydes | Hydroxylamine salts, aldehydes/ketones | Cyclization, tautomerization | Methanol, ethanol | Precise hydroxylation, functionalization |
| Palladium-catalyzed cross-coupling | Pyridin-4-yl nonaflates, piperidine derivatives | Coupling, substitution | Toluene, DMF | Efficient for piperidinyl installation |
Chemical Reactions Analysis
Types of Reactions
4-(4-Hydroxypiperidin-1-yl)pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
- Oxidation of the hydroxyl group may yield 4-(4-oxopiperidin-1-yl)pyridine-2-carboxylic acid.
- Reduction of the carboxylic acid group may yield 4-(4-hydroxypiperidin-1-yl)pyridine-2-methanol.
Scientific Research Applications
4-(4-Hydroxypiperidin-1-yl)pyridine-2-carboxylic acid is a chemical compound with the CAS No. 1094219-19-8 and the molecular formula C11H14N2O3 . While specific applications of this compound are not extensively detailed in the provided search results, some potential uses and related research areas can be inferred from the contexts in which similar compounds are discussed.
General Information
this compound has a molecular weight of 222.24 . It is available for purchase from chemical vendors, though it may sometimes be temporarily out of stock .
Potential Applications
-
Pharmaceutical Research The search results indicate that derivatives of pyridine-2-carboxylic acid and similar compounds have been investigated for various biological activities:
- Protein Kinase Inhibition Pyrimidine compounds, which may contain pyridine carboxylic acid moieties, are useful in treating diseases associated with aberrant activity of protein kinases such as IKKε and TBK-1 . These kinases are involved in cell functions like signal transduction and cell division, and their dysregulation can contribute to disease states . Inhibitors of IκB kinase (IKK), including IKKε and IKKβ, have been shown to block the transcription of genes encoding inflammatory cytokines and other pro-inflammatory molecules, suggesting potential applications in inflammatory, autoimmune, cardiovascular disorders, and cancer .
- Geranylgeranyl Transferase Inhibition Imidazo[1,2-a]pyridine analogs, related to phosphonocarboxylates, have been studied as inhibitors of protein geranylgeranylation, which is known to reduce cell viability . These compounds were screened using the human cervical carcinoma HeLa cell line, and some showed significant cytotoxic activity .
- Anti-HIV Agents Research has been conducted on the synthesis and enantioresolution of anti-HIV quinolone derivatives, which may involve pyridine carboxylic acid compounds .
- Gusacitinib Analog Gusacitinib, a compound under clinical investigation for basal cell carcinoma, shares structural similarities .
- Chemical Synthesis The carboxylic acid group can undergo esterification, a reaction that can modify the activity of certain inhibitors . Carboxylic acids are also common building blocks in organic synthesis.
-
Potential Drug Target
- "Structure-Based Discovery of BM-957 as a Potent Small-Molecule" identifies a compound with anti-tumor activity . This suggests that molecules containing the hydroxypiperidin-1-yl-pyridine-2-carboxylic acid structure could be investigated for targeted cancer therapies .
- The ability of compounds to induce apoptosis in tumor tissues highlights their potential in cancer research .
Mechanism of Action
The mechanism of action of 4-(4-Hydroxypiperidin-1-yl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. These interactions can vary depending on the context of its use. For example:
Biological Activity: The compound may interact with enzymes or receptors, modulating their activity and leading to specific biological effects.
Chemical Reactivity: The functional groups in the compound can participate in various chemical reactions, influencing its reactivity and applications.
Comparison with Similar Compounds
Comparative Data Table
Biological Activity
4-(4-Hydroxypiperidin-1-yl)pyridine-2-carboxylic acid is a chemical compound with promising biological activity, particularly in medicinal chemistry. Its unique structure, which includes a hydroxypiperidine moiety attached to a pyridine ring with a carboxylic acid functional group, suggests potential therapeutic applications. This article reviews the biological activities of this compound, supported by data tables and relevant case studies.
- Molecular Formula : C₁₁H₁₄N₂O₃
- Molecular Weight : Approximately 222.24 g/mol
- CAS Number : 1890186-93-2
Biological Activities
This compound exhibits several biological activities, including:
- Antibacterial Activity : This compound has been shown to inhibit bacterial topoisomerases, which are essential for bacterial DNA replication. In studies, it demonstrated low nanomolar inhibition against E. coli DNA gyrase and topoisomerase IV, indicating its potential as a broad-spectrum antibacterial agent .
- Enzyme Inhibition : The compound acts as an inhibitor of glycogen phosphorylase, which is involved in glucose metabolism. This activity makes it a candidate for treating conditions such as diabetes and hyperglycemia .
- Neuropharmacological Effects : Research indicates that derivatives of this compound may act as positive allosteric modulators of metabotropic glutamate receptors (mGluR), which are implicated in various neurological disorders .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. A comparison of related compounds highlights the importance of specific functional groups:
| Compound Name | Structural Feature | Biological Activity |
|---|---|---|
| 4-(4-Methylpiperazin-1-yl)pyridine-2-carboxylic acid | Methyl group on piperazine | Enhanced solubility and altered antibacterial activity |
| 4-(3-Hydroxypiperidin-1-yl)pyridine-2-carboxylic acid | Hydroxyl group at different position | Potentially different interaction profiles |
| 2-(4-Hydroxypiperidin-1-yl)pyridine | Different positional attachment | May exhibit distinct pharmacological effects |
Case Study 1: Antibacterial Efficacy
In a study assessing the antibacterial properties of various compounds, this compound showed significant inhibitory effects against Gram-positive bacteria such as Enterococcus faecalis and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were reported to be <0.03125 μg/mL, demonstrating its potency .
Case Study 2: Glycogen Phosphorylase Inhibition
A series of compounds including this compound were evaluated for their ability to inhibit glycogen phosphorylase. Results indicated that this compound effectively reduced enzyme activity, suggesting its utility in managing metabolic disorders associated with glucose regulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
